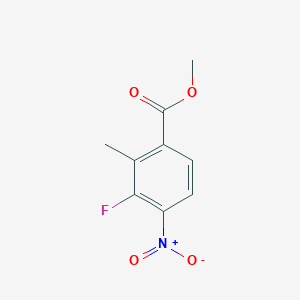![molecular formula C8H7NO2 B12869321 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic compound that features a unique fusion of furan and pyrrole rings.
Méthodes De Préparation
The synthesis of 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. For instance, a mixture of the starting materials can be stirred in a solvent like [BMIM]OH at temperatures ranging from 75-80°C for about 110-120 minutes . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Applications De Recherche Scientifique
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be compared to other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole ring but lacks the fused furan ring, resulting in different chemical properties and reactivity.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno ring instead of a furan ring, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3 |
Clé InChI |
KLADEROFBAYANB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(N1)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


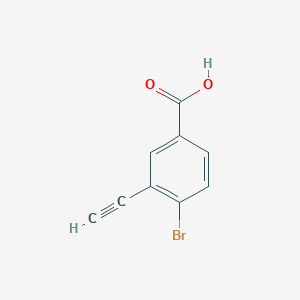
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
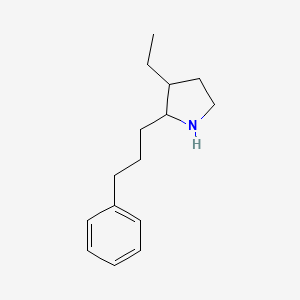
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
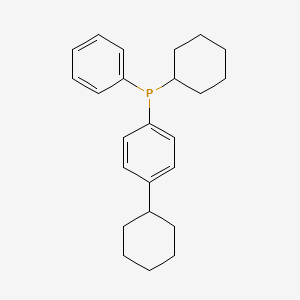


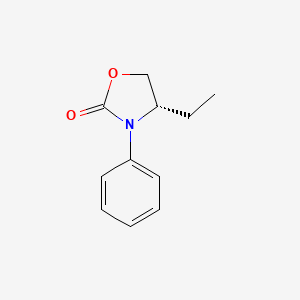
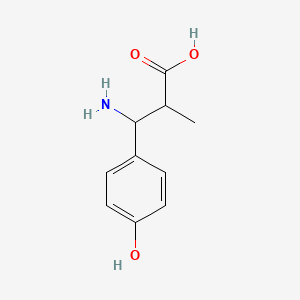
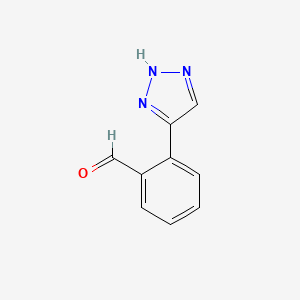
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
